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molecular formula C12H13NO B8739388 1-(Aminomethyl)-5-methoxynaphthalene

1-(Aminomethyl)-5-methoxynaphthalene

Cat. No. B8739388
M. Wt: 187.24 g/mol
InChI Key: XLFWSAFIHRKZHH-UHFFFAOYSA-N
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Patent
US08278442B2

Procedure details

To a solution of LiAlH4 (244 mg, 6.44 mmol) in THF (30 mL) at rt under nitrogen was added 5-methoxynaphthalene-1-carbonitrile (Preparation 11) (513 mg, 2.80 mmol). The reaction mixture was heated to 90° C. for 3 h, then cooled to rt. Water (0.25 mL) was added followed by 1M NaOH (0.25 mL) and water (0.5 mL). The mixture was filtered through Celite and the solvent removed in vacuo to give the title compound: RT=1.99 min; m/z (ES+)=188.0 [M+H]+.
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
513 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][O:8][C:9]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:10]=1[CH:11]=[CH:12][CH:13]=[C:14]2[C:19]#[N:20].O.[OH-].[Na+]>C1COCC1>[CH3:7][O:8][C:9]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:10]=1[CH:11]=[CH:12][CH:13]=[C:14]2[CH2:19][NH2:20] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
244 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
513 mg
Type
reactant
Smiles
COC1=C2C=CC=C(C2=CC=C1)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C=CC=C(C2=CC=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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